3-(Difluoromethoxy)benzothioamide
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Overview
Description
3-(Difluoromethoxy)benzothioamide is a chemical compound that features a benzene ring substituted with a difluoromethoxy group and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)benzothioamide typically involves the reaction of 3-(difluoromethoxy)benzonitrile with a suitable thiol reagent under specific conditions. One common method involves the use of hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH) to convert the nitrile group to a thioamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)benzothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)benzothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzonitrile: A precursor in the synthesis of 3-(Difluoromethoxy)benzothioamide.
Benzothiazole derivatives:
Uniqueness
This compound is unique due to the presence of both a difluoromethoxy group and a thioamide group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C8H7F2NOS |
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Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-(difluoromethoxy)benzenecarbothioamide |
InChI |
InChI=1S/C8H7F2NOS/c9-8(10)12-6-3-1-2-5(4-6)7(11)13/h1-4,8H,(H2,11,13) |
InChI Key |
TYJGDCJRRIWOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=S)N |
Origin of Product |
United States |
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